molecular formula C24H16F2N2O8 B12396858 (2R)-2-amino-3-[(2',7'-difluoro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]propanoic acid

(2R)-2-amino-3-[(2',7'-difluoro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]propanoic acid

Cat. No.: B12396858
M. Wt: 498.4 g/mol
InChI Key: RFRUFDKIAPOSBS-MRXNPFEDSA-N
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Description

(2R)-2-amino-3-[(2’,7’-difluoro-3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]propanoic acid is a complex organic compound with a unique structure that includes both amino and carboxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-[(2’,7’-difluoro-3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]propanoic acid typically involves multiple steps, including the formation of the spirobenzofuran-xanthene core and the subsequent attachment of the amino acid moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-[(2’,7’-difluoro-3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

(2R)-2-amino-3-[(2’,7’-difluoro-3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound may be used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-[(2’,7’-difluoro-3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acids with spirobenzofuran-xanthene cores or related structures. Examples include:

  • (2R)-2-amino-3-[(2’,7’-difluoro-3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]butanoic acid
  • (2R)-2-amino-3-[(2’,7’-difluoro-3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]pentanoic acid

Uniqueness

The uniqueness of (2R)-2-amino-3-[(2’,7’-difluoro-3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]propanoic acid lies in its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H16F2N2O8

Molecular Weight

498.4 g/mol

IUPAC Name

(2R)-2-amino-3-[(2',7'-difluoro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]propanoic acid

InChI

InChI=1S/C24H16F2N2O8/c25-14-4-12-19(6-17(14)29)35-20-7-18(30)15(26)5-13(20)24(12)11-3-9(1-2-10(11)23(34)36-24)21(31)28-8-16(27)22(32)33/h1-7,16,29-30H,8,27H2,(H,28,31)(H,32,33)/t16-/m1/s1

InChI Key

RFRUFDKIAPOSBS-MRXNPFEDSA-N

Isomeric SMILES

C1=CC2=C(C=C1C(=O)NC[C@H](C(=O)O)N)C3(C4=CC(=C(C=C4OC5=CC(=C(C=C53)F)O)O)F)OC2=O

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCC(C(=O)O)N)C3(C4=CC(=C(C=C4OC5=CC(=C(C=C53)F)O)O)F)OC2=O

Origin of Product

United States

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